(1Z)-1,3-dibromoprop-1-ene
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Overview
Description
(1Z)-1,3-Dibromoprop-1-ene is an organic compound with the molecular formula C3H4Br2. It is a halogenated alkene, characterized by the presence of two bromine atoms attached to the first and third carbon atoms of a three-carbon chain, with a double bond between the first and second carbon atoms. The “Z” designation indicates that the higher priority substituents on each carbon of the double bond are on the same side, making it a cis isomer.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1Z)-1,3-Dibromoprop-1-ene can be synthesized through various methods, including:
Addition of Bromine to Propyne: This method involves the addition of bromine to propyne (methylacetylene) under controlled conditions to yield this compound.
Dehydrohalogenation of 1,3-Dibromopropane: This involves the elimination of hydrogen bromide from 1,3-dibromopropane using a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where propyne is reacted with bromine in the presence of a catalyst to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The compound can participate in addition reactions across the double bond, such as hydrogenation, halogenation, and hydrohalogenation.
Elimination Reactions: It can undergo elimination reactions to form propyne or other alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation, or halogens like chlorine or bromine for halogenation.
Elimination Reactions: Strong bases like sodium amide or potassium tert-butoxide.
Major Products:
Substitution: Products like 1,3-dihydroxypropene or 1,3-diaminopropene.
Addition: Products like 1,2,3-tribromopropane or 1,3-dichloropropane.
Elimination: Products like propyne or other alkynes.
Scientific Research Applications
(1Z)-1,3-Dibromoprop-1-ene has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other halogenated compounds and polymers.
Biology: Studied for its potential effects on biological systems, including its role as a cross-linking agent in protein and nucleic acid research.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1Z)-1,3-dibromoprop-1-ene involves its reactivity due to the presence of the double bond and the bromine atoms. The compound can act as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles. In addition reactions, the double bond can react with various reagents to form new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
(1E)-1,3-Dibromoprop-1-ene: The trans isomer of (1Z)-1,3-dibromoprop-1-ene, where the higher priority substituents are on opposite sides of the double bond.
1,2-Dibromoethane: A similar halogenated compound with two bromine atoms on adjacent carbon atoms.
1,3-Dichloropropene: A similar compound with chlorine atoms instead of bromine.
Uniqueness: this compound is unique due to its specific geometric configuration, which can influence its reactivity and the types of reactions it undergoes. The presence of bromine atoms also makes it more reactive compared to similar compounds with chlorine or other halogens.
Properties
CAS No. |
32121-06-5 |
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Molecular Formula |
C3H4Br2 |
Molecular Weight |
199.9 |
Purity |
95 |
Origin of Product |
United States |
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